molecular formula C15H14N4O3 B2469857 methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate CAS No. 149454-59-1

methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B2469857
CAS No.: 149454-59-1
M. Wt: 298.302
InChI Key: JHVVLWHTDUYNPQ-ZRDIBKRKSA-N
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Description

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylformamido group and a pyrimidin-2-ylamino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylformamido group: This can be achieved by reacting aniline with formic acid under acidic conditions.

    Introduction of the pyrimidin-2-ylamino group: This step involves the reaction of a suitable pyrimidine derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The phenylformamido and pyrimidin-2-ylamino groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate: Unique due to its specific functional groups and structure.

    Methyl (2E)-2-(phenylformamido)-3-[(pyridin-2-yl)amino]prop-2-enoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-4-yl)amino]prop-2-enoate: Similar structure but with the amino group attached to the 4-position of the pyrimidine ring.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (E)-2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVVLWHTDUYNPQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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